Piperazine vs. Morpholine at the Quinoline 6‑Position: Antiproliferative Activity in C6 Glioma
In a direct comparative study, the 6‑piperazinylquinoline derivative (compound 7) and the corresponding 6‑morpholinylquinoline analog (compound 8) were evaluated for antiproliferative activity against the C6 rat glioma cell line [1]. The piperazine‑substituted compound demonstrated an IC50 value of 46.3 µg/mL, while the morpholine analog exhibited an IC50 of 47.5 µg/mL, indicating a modest but measurable potency advantage for the piperazine variant [1]. Both compounds showed selectivity for C6 cells over HeLa and HT29 lines, where the 6,8‑dibromo precursor was more active [1].
| Evidence Dimension | Antiproliferative IC50 (C6 rat glioma cells) |
|---|---|
| Target Compound Data | 46.3 µg/mL (6‑piperazinylquinoline derivative 7) |
| Comparator Or Baseline | 47.5 µg/mL (6‑morpholinylquinoline derivative 8) |
| Quantified Difference | ΔIC50 = 1.2 µg/mL (~2.5% more potent) |
| Conditions | C6 rat glioma cell line; MTT or similar viability assay; 6‑nitro‑substituted quinoline scaffold with piperazine vs. morpholine at C‑6 |
Why This Matters
This direct comparison confirms that the piperazine substituent at the quinoline 6‑position provides a consistent, albeit small, potency advantage over the morpholine isostere in a glioblastoma model, supporting its selection when nitrogen basicity and hydrogen‑bond donor capacity are required for target engagement.
- [1] Çakmak, O.; Ökten, S.; Alimli, D.; Saddiqa, A.; Ersanli, C. C. Activation of 6‑bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc 2018, part vi, 0‑0. (Semantic Scholar summary reports IC50 46.3 µg/mL for piperazine derivative 7 and 47.5 µg/mL for morpholine derivative 8 on C6 cells.) View Source
